1-Phenyl-1,2-dihydroisoquinoline
Overview
Description
1-Phenyl-1,2-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are significant due to their presence in various natural products and their biological activities
Mechanism of Action
Target of Action
1-Phenyl-1,2-dihydroisoquinoline primarily targets Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets, inhibiting their activity. For instance, certain derivatives of this compound have shown good inhibitory activity against both MAO-A and MAO-B . This interaction results in changes in the levels of neurotransmitters in the central nervous system .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the biochemical pathways involving these enzymes. The inhibition of MAO enzymes prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . This can have downstream effects on mood regulation, as these neurotransmitters are involved in regulating mood and emotional responses .
Pharmacokinetics
For instance, the compound’s solubility and stability would influence its absorption and distribution within the body .
Result of Action
The inhibition of MAO and BChE enzymes by this compound can result in increased levels of monoamine neurotransmitters in the central nervous system . This can lead to antidepressant and anticonvulsant effects . In fact, certain derivatives of this compound have been evaluated as potential antidepressant and anticonvulsant agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules or drugs within the body .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved .
Cellular Effects
Some isoquinoline derivatives have been shown to have antidepressant and anticonvulsant effects . These effects are likely mediated by an increase in central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) .
Molecular Mechanism
It is known that isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of isoquinoline derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some isoquinoline derivatives have been shown to display antidepressant effects in a dose-dependent manner .
Metabolic Pathways
It is known that isoquinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that isoquinoline derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the desired product . Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents like phosphorus oxychloride .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of isoquinoline derivatives. For instance, the reduction of 1-phenyl-3,4-dihydroisoquinoline using borohydride followed by resolution with resolving agents like tartaric acid is a common method .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines depending on the substituent used.
Scientific Research Applications
1-Phenyl-1,2-dihydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but fully saturated.
Isoquinoline: The parent compound, lacking the phenyl group and saturation.
1-Phenyl-3,4-dihydroisoquinoline: A closely related compound with different hydrogenation levels.
Uniqueness: 1-Phenyl-1,2-dihydroisoquinoline stands out due to its specific substitution pattern and partial saturation, which confer unique reactivity and biological activity profiles compared to its analogs .
Properties
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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